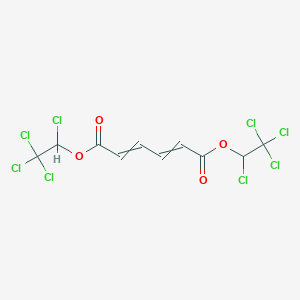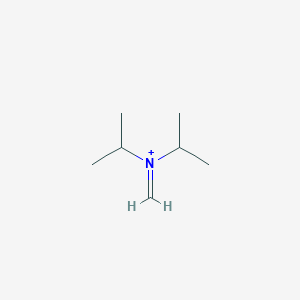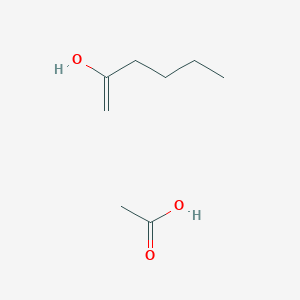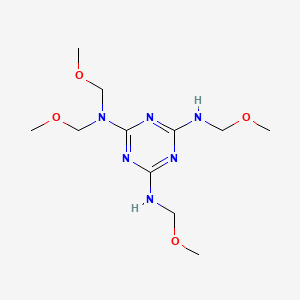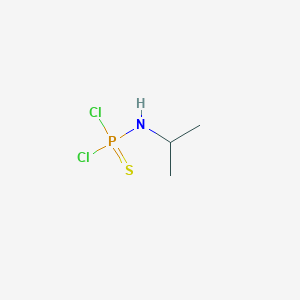
N-dichlorophosphinothioylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dichlorophosphinothioylpropan-2-amine is a chemical compound with the molecular formula C3H8Cl2NPS It is known for its unique structure, which includes a phosphinothioyl group bonded to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dichlorophosphinothioylpropan-2-amine typically involves the reaction of propan-2-amine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H9N+PCl5+S→C3H8Cl2NPS+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure optimal yield and purity of the product. The by-products, such as hydrogen chloride (HCl), are typically removed through appropriate scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
N-dichlorophosphinothioylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atoms under suitable conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioyl compounds.
Scientific Research Applications
N-dichlorophosphinothioylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-dichlorophosphinothioylpropan-2-amine involves its interaction with molecular targets through its phosphinothioyl group. This group can form bonds with various biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-dichlorophosphinothioylmethanamine
- N-dichlorophosphinothioylethanamine
- N-dichlorophosphinothioylbutanamine
Uniqueness
N-dichlorophosphinothioylpropan-2-amine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its propan-2-amine backbone offers different steric and electronic effects, influencing its chemical behavior and applications.
Properties
CAS No. |
50822-49-6 |
|---|---|
Molecular Formula |
C3H8Cl2NPS |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
N-dichlorophosphinothioylpropan-2-amine |
InChI |
InChI=1S/C3H8Cl2NPS/c1-3(2)6-7(4,5)8/h3H,1-2H3,(H,6,8) |
InChI Key |
ADMSHGUUXGFNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


